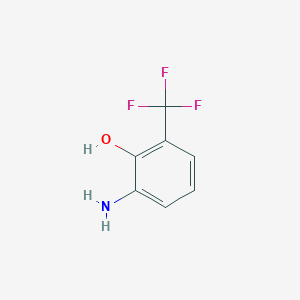

2-Amino-6-(trifluoromethyl)phenol

概要

説明

2-Amino-6-(trifluoromethyl)phenol is a chemical compound with the molecular formula C7H6F3NO . It is a solid substance with a molecular weight of 177.13 .

Synthesis Analysis

The synthesis of 2-Amino-6-(trifluoromethyl)phenol involves various chemical reactions. For instance, one method involves the reaction of 2-trifluoromethyl-6-nitrophenol with ethanol and Tin (II) chloride, which is then refluxed for about 4 hours . The mixture is then cooled to room temperature, and NaHCO3 (aq) is added until pH=7 is obtained. The mixture is then extracted with ethyl acetate .Molecular Structure Analysis

The molecular structure of 2-Amino-6-(trifluoromethyl)phenol consists of a phenol group with an amino group at the 2nd position and a trifluoromethyl group at the 6th position .Chemical Reactions Analysis

2-Amino-6-(trifluoromethyl)phenol can participate in various chemical reactions. For instance, it can react with potassium ethyl-xanthate in ethanol at room temperature to synthesize 6-(trifluoromethyl)benzo[d]oxazole-2-thiol .Physical And Chemical Properties Analysis

2-Amino-6-(trifluoromethyl)phenol is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用

Safety Information

This compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed .

Role in Drug Development

The trifluoromethyl group, which is present in “2-Amino-6-(trifluoromethyl)phenol”, has been found in many FDA-approved drugs . This group is known to exhibit numerous pharmacological activities, making it a valuable component in drug development .

Potential Fire Retardant Applications

Due to the presence of the trifluoromethyl group, this compound could potentially be investigated for its flame retardant properties. The trifluoromethyl group can quench free radicals involved in combustion, which could make this compound useful in the development of fire retardants.

Use in Organic Synthesis

“2-Amino-6-(trifluoromethyl)phenol” could potentially be used as a starting material or intermediate in organic synthesis . Its unique structure and functional groups could make it useful in the synthesis of a variety of organic compounds .

Role in Material Science

The trifluoromethyl group in “2-Amino-6-(trifluoromethyl)phenol” could potentially be useful in the field of material science. Trifluoromethyl groups have been used in the development of materials with unique properties, such as high thermal stability and chemical resistance .

Safety and Hazards

The safety information for 2-Amino-6-(trifluoromethyl)phenol indicates that it is associated with some hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用機序

Target of Action

It is known that this compound is used in suzuki–miyaura coupling reactions , a type of cross-coupling reaction, suggesting that its targets could be organoboron reagents .

Mode of Action

In the context of suzuki–miyaura coupling reactions, it can be inferred that this compound might interact with its targets (organoboron reagents) through a palladium-catalyzed process . This process involves the formation of new carbon-carbon bonds, which is a key step in many organic synthesis reactions .

Biochemical Pathways

Given its use in suzuki–miyaura coupling reactions, it can be inferred that this compound plays a role in the synthesis of complex organic molecules .

Result of Action

Its role in suzuki–miyaura coupling reactions suggests that it contributes to the formation of new carbon-carbon bonds, thereby enabling the synthesis of complex organic molecules .

Action Environment

The action of 2-Amino-6-(trifluoromethyl)phenol can be influenced by various environmental factors. For instance, it is recommended to store this compound in a dark place under an inert atmosphere at a temperature between 2-8°C , indicating that light, oxygen, and temperature can affect its stability and efficacy.

: Selection of boron reagents for Suzuki–Miyaura coupling : 2-Amino-6-(trifluoromethyl)phenol | 72534-45-3 - MilliporeSigma

特性

IUPAC Name |

2-amino-6-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)4-2-1-3-5(11)6(4)12/h1-3,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXAZFFGKMIJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624149 | |

| Record name | 2-Amino-6-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72534-45-3 | |

| Record name | 2-Amino-6-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid](/img/structure/B1290014.png)

![2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1290029.png)